molecular formula C6H14ClF3NO3P B3317871 Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride CAS No. 97988-85-7

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

Cat. No.: B3317871
CAS No.: 97988-85-7
M. Wt: 271.6 g/mol
InChI Key: IGKOMVXPVBUTJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphonate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKOMVXPVBUTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
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Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Reactant of Route 3
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Reactant of Route 4
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Reactant of Route 5
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Reactant of Route 6
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

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